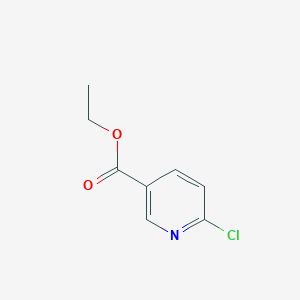

Ethyl 6-chloronicotinate

Description

Properties

IUPAC Name |

ethyl 6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDJJTQWIZLGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384090 | |

| Record name | Ethyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49608-01-7 | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-chloronicotinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloronicotinate is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a reactive chlorine atom and an ester functional group on a pyridine (B92270) ring, renders it a versatile precursor for the synthesis of a wide array of complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its significant applications, particularly in the development of pharmaceuticals such as the retinoid Tazarotene and various kinase inhibitors.

Chemical and Physical Properties

This compound, with the CAS number 49608-01-7 , is a colorless to pale yellow liquid or low melting solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 49608-01-7 | [1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [3] |

| Molecular Weight | 185.61 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or low melting solid | [1][2] |

| Melting Point | 25-30 °C | [4] |

| Boiling Point | 150 °C at 18 mmHg | [1] |

| Density | 1.23 - 1.25 g/mL | [2] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly). Miscible with most organic solvents. | [4][5] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the ester group.[6]

-

~8.3 ppm (s, 1H, H-2)

-

~6.5 ppm (s, 1H, H-5)

-

~4.3 ppm (q, 2H, -OCH₂CH₃)

-

~1.3 ppm (t, 3H, -OCH₂CH₃)

-

-

¹³C NMR (Predicted): The carbon NMR spectrum provides insight into the carbon framework of the molecule.[7]

-

Signals for the six carbons of the pyridine ring, with the carbon attached to the chlorine atom shifted downfield.

-

A signal for the carbonyl carbon of the ester group.

-

Signals for the two carbons of the ethyl group.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.[8][9]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~1750-1735 | C=O stretch (ester) |

| ~1600-1400 | C=C and C=N stretch (aromatic ring) |

| ~1300-1000 | C-O stretch (ester) |

| ~800-700 | C-Cl stretch |

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 6-chloronicotinic acid with ethanol (B145695) in the presence of an acid catalyst.[10][11][12]

Experimental Protocol: Fischer Esterification of 6-Chloronicotinic Acid

Materials:

-

6-Chloronicotinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water, optional)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid and a large excess of absolute ethanol (which also acts as the solvent).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.[13]

Key Reactions

This compound is a versatile intermediate that undergoes several important reactions, making it valuable in organic synthesis.

The chlorine atom at the 6-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes. This reaction is instrumental in the synthesis of various pharmaceuticals, including Tazarotene.[2]

Experimental Protocol: Sonogashira Coupling for the Synthesis of Tazarotene

Materials:

-

This compound

-

4,4-Dimethyl-6-ethynylthiochroman

-

Bis(triphenylphosphine)palladium(II) dichloride (catalyst)

-

Copper(I) iodide (co-catalyst)

-

Triethylamine (B128534) (base)

-

N,N-Dimethylformamide (solvent)

Procedure:

-

To a solution of this compound and 4,4-dimethyl-6-ethynylthiochroman in N,N-dimethylformamide, add bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triethylamine under an inert atmosphere.

-

Heat the reaction mixture and stir for several hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield Tazarotene.

The electron-deficient nature of the pyridine ring allows for nucleophilic aromatic substitution at the 6-position. This enables the introduction of various nucleophiles, such as amines and alcohols, to generate a library of substituted nicotinates.

Applications in Drug Development

This compound is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Tazarotene

As detailed in the experimental protocol above, this compound is a crucial precursor in the synthesis of Tazarotene, a third-generation topical retinoid used for the treatment of psoriasis, acne, and photoaging.[14][15] The mechanism of action of Tazarotene involves its conversion to tazarotenic acid, which then selectively binds to retinoic acid receptors (RAR-β and RAR-γ), modulating gene expression involved in cellular differentiation and proliferation.[16]

Synthesis of Kinase Inhibitors

The pyridine scaffold of this compound is a common feature in many kinase inhibitors.[7] These inhibitors often target key signaling pathways involved in cancer cell proliferation and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[2][8] By modifying the structure of this compound through reactions like Suzuki coupling and nucleophilic aromatic substitution, libraries of compounds can be synthesized and screened for their inhibitory activity against various kinases.

Visualizations

Experimental Workflows and Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 49608-01-7 [amp.chemicalbook.com]

- 5. csustan.edu [csustan.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. murov.info [murov.info]

- 14. Novel VEGFR-2 kinase inhibitors identified by the back-to-front approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - SRIRAMCHEM [sriramchem.com]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

Ethyl 6-chloronicotinate: Molecular Weight and Formula

Ethyl 6-chloronicotinate is a chemical compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide provides the fundamental molecular details of this compound, specifically its molecular weight and formula, intended for researchers, scientists, and professionals in drug development.

Core Molecular Data

The essential molecular information for this compound is summarized below. This data is foundational for any experimental or developmental work involving this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][2][3] |

| IUPAC Name | ethyl 6-chloropyridine-3-carboxylate | [1] |

| CAS Number | 49608-01-7 | [1][2][4] |

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, featuring a chlorine atom at the 6-position of the pyridine (B92270) ring and an ethyl ester group.[2] This structure imparts specific reactivity that makes it a versatile building block in organic synthesis.[2] It is typically a colorless to pale yellow liquid or a low-melting solid.[2]

Logical Relationship of Molecular Data

The molecular formula of a compound is the basis from which its molecular weight is calculated. Each element in the formula contributes a specific atomic weight to the total molecular weight.

References

Ethyl 6-chloronicotinate structure and IUPAC name

An In-depth Technical Guide to Ethyl 6-chloronicotinate

Introduction

This compound is a chlorinated derivative of nicotinic acid that serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique properties make it an essential intermediate in the development of biologically active molecules.[1] In the pharmaceutical industry, it is particularly valuable for its role in synthesizing potential anti-inflammatory and anti-cancer agents.[1] Additionally, it finds applications in the agrochemical sector as an intermediate for producing herbicides and insecticides.[1] This document provides a comprehensive overview of its structure, properties, and a representative synthetic protocol.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is ethyl 6-chloropyridine-3-carboxylate .[2][3]

Synonyms:

-

3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester[2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| CAS Number | 49608-01-7 | [1][2] |

| Appearance | Colorless to pale yellow liquid or low melting solid | [1] |

| Density | 1.23 - 1.25 g/mL | [1] |

| Purity | ≥ 99% (GC) | [1] |

| Monoisotopic Mass | 185.0243562 Da | [2] |

| XLogP3 | 2.3 | [2] |

Chemical Structure Visualization

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This section details a representative experimental protocol for the synthesis of this compound from 6-chloronicotinic acid, a common precursor.[7][8] This method is based on the principle of Fischer esterification.

5.1. Materials and Reagents

| Reagent/Material | Grade |

| 6-Chloronicotinic acid | ≥98% |

| Ethanol (B145695) (EtOH) | Anhydrous |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution |

| Ethyl Acetate (EtOAc) | ACS Grade |

| Brine (NaCl solution) | Saturated |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade |

5.2. Reaction Setup and Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chloronicotinic acid (1.0 eq) in anhydrous ethanol (10-20 mL per gram of acid).

-

Acid Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Cooling and Quenching: Upon completion, cool the reaction mixture to room temperature.

-

Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Work-up:

-

Dissolve the resulting residue in ethyl acetate.

-

Carefully transfer the organic solution to a separatory funnel.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate. Caution: Carbon dioxide gas will evolve.

-

Wash the organic layer sequentially with the saturated NaHCO₃ solution until gas evolution ceases, followed by water (2x) and brine (1x).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5.3. Purification

Purify the crude product by column chromatography on silica (B1680970) gel, typically using a gradient elution with hexanes and ethyl acetate, to obtain the pure this compound.[9]

5.4. Workflow Visualization

Caption: General workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloronicotinic Acid Ethyl Ester | LGC Standards [lgcstandards.com]

- 4. 6-chloronicotinic Acid Ethyl Ester at Best Price in Hyderabad | Corey Organics Pvt Ltd [tradeindia.com]

- 5. This compound | 49608-01-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 49608-01-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 8. 6-Chloronicotinic acid [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

Ethyl 6-chloronicotinate physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 6-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 6-chloronicotinic acid ethyl ester, is a substituted pyridine (B92270) derivative with significant applications as a versatile building block in organic synthesis. Its unique molecular structure, featuring an electron-withdrawing chlorine atom and an ethyl ester group on the pyridine ring, makes it a key intermediate in the production of various pharmaceuticals and agrochemicals. This compound is particularly valued in the synthesis of anti-inflammatory and anti-cancer agents, as well as herbicides and insecticides. Its ability to participate in diverse chemical reactions, such as nucleophilic substitutions and coupling reactions, allows for the efficient creation of complex molecular scaffolds. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with relevant experimental protocols.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General Information

| Identifier | Value |

| IUPAC Name | ethyl 6-chloropy |

An In-depth Technical Guide to the Synthesis of Ethyl 6-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to Ethyl 6-chloronicotinate, a key intermediate in the pharmaceutical and agrochemical industries. The document details experimental protocols, presents comparative quantitative data, and visualizes the synthetic pathways to aid researchers in selecting and implementing the most suitable method for their applications.

Executive Summary

This compound (CAS No: 49608-01-7) is a versatile building block utilized in the synthesis of a range of biologically active molecules. Its preparation can be achieved through several distinct pathways, primarily starting from 6-chloronicotinic acid, 6-hydroxynicotinic acid, or 2-chloro-5-methylpyridine (B98176). The choice of synthetic route often depends on factors such as the availability and cost of starting materials, desired scale of production, and environmental considerations. This guide explores three prominent synthetic strategies, providing detailed methodologies and comparative data to inform route selection.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative parameters for the different synthetic pathways to this compound.

| Parameter | Route 1: From 6-Chloronicotinic Acid | Route 2: From 6-Hydroxynicotinic Acid | Route 3: From 2-Chloro-5-methylpyridine |

| Starting Material | 6-Chloronicotinic acid | 6-Hydroxynicotinic acid | 2-Chloro-5-methylpyridine |

| Key Steps | Fischer Esterification | 1. Chlorination2. Esterification | 1. Oxidation2. Esterification |

| Key Reagents | Ethanol (B145695), Sulfuric Acid (catalyst) | Phosphorus oxychloride (POCl₃), Ethanol, Sulfuric Acid | Cobalt (II) acetate (B1210297), Oxygen, Ethanol, Sulfuric Acid |

| Overall Yield | High (typically >95%)[1] | Moderate to High (stepwise yields impact overall) | Moderate to High |

| Purity | High (after purification)[1] | Good (requires purification after each step) | Good (requires purification) |

| Reaction Conditions | Reflux | 1. High temperature (chlorination)2. Reflux (esterification) | 1. Elevated temperature and pressure (oxidation)2. Reflux (esterification) |

| Advantages | Direct, high-yielding final step | Utilizes a readily available starting material | Starts from a simple precursor |

| Disadvantages | Starting material may be less common | Two-step process, use of harsh chlorinating agents | Two-step process, oxidation can have variable yields |

Synthetic Pathways and Experimental Protocols

This section provides detailed experimental methodologies for the three primary synthesis routes to this compound.

Route 1: Synthesis from 6-Chloronicotinic Acid

This is the most direct route, involving the Fischer esterification of commercially available 6-chloronicotinic acid.

Caption: Fischer Esterification of 6-Chloronicotinic Acid.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1 equivalent).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to act as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The excess ethanol is removed under reduced pressure.

-

Neutralization and Extraction: The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure product. A patent for the synthesis of the similar ethyl nicotinate (B505614) reports a yield of up to 98.2% with high purity (GC: 99.2%)[1][2].

Route 2: Synthesis from 6-Hydroxynicotinic Acid

This two-step synthesis involves the chlorination of the hydroxyl group of 6-hydroxynicotinic acid, followed by esterification.

Caption: Two-step synthesis from 6-Hydroxynicotinic Acid.

Step 1: Chlorination of 6-Hydroxynicotinic Acid

-

Reaction Setup: In a fume hood, a flask is charged with 6-hydroxynicotinic acid (1 equivalent).

-

Reagent Addition: Phosphorus oxychloride (POCl₃) (3-5 equivalents) is added carefully. A tertiary amine like pyridine (B92270) can be used as a catalyst.[3]

-

Reaction: The mixture is heated to reflux (around 105-110 °C) for 2-4 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: After cooling, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.

-

Isolation: The resulting precipitate, 6-chloronicotinic acid, is collected by filtration, washed with cold water, and dried. A patent describes a similar chlorination of a hydroxypyridine derivative with a yield of 94%[4].

Step 2: Esterification of 6-Chloronicotinic Acid

The procedure is the same as described in Route 1 .

Route 3: Synthesis from 2-Chloro-5-methylpyridine

This pathway involves the oxidation of the methyl group of 2-chloro-5-methylpyridine to a carboxylic acid, followed by esterification.

Caption: Synthesis from 2-Chloro-5-methylpyridine.

Step 1: Oxidation of 2-Chloro-5-methylpyridine

-

Reaction Setup: A pressure reactor is charged with 2-chloro-5-methylpyridine (1 equivalent) and a solvent such as chlorobenzene.

-

Catalyst Addition: A catalytic amount of cobalt (II) acetate is added.

-

Reaction: The reactor is heated to a temperature of around 80-120 °C and pressurized with oxygen. The reaction is stirred for several hours until the starting material is consumed (monitored by GC or TLC).

-

Isolation: After cooling and depressurizing the reactor, the reaction mixture is filtered to collect the crude 6-chloronicotinic acid. The product can be further purified by recrystallization. A patent for this process reports high conversion and yield[5].

Step 2: Esterification of 6-Chloronicotinic Acid

The procedure is the same as described in Route 1 . A manufacturing process for the analogous methyl 6-methylnicotinate (B8608588) involves refluxing with methanol (B129727) and sulfuric acid[6][7].

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The direct esterification of 6-chloronicotinic acid is the most straightforward method, offering high yields in a single step. The routes starting from 6-hydroxynicotinic acid or 2-chloro-5-methylpyridine provide alternatives that may be more cost-effective depending on the price and availability of the starting materials, but they involve an additional synthetic step. The choice of the optimal route will be guided by the specific requirements of the research or development project, including scale, cost, and available equipment. This guide provides the necessary technical details to support an informed decision-making process for the synthesis of this important chemical intermediate.

References

- 1. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 2. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]

- 3. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

- 7. benchchem.com [benchchem.com]

Ethyl 6-chloronicotinate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 6-chloronicotinate has emerged as a pivotal intermediate in the field of organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique combination of a reactive chloro-substituted pyridine (B92270) ring and an ethyl ester functionality makes it a highly sought-after precursor in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its utility in cross-coupling reactions, nucleophilic substitutions, and the synthesis of bioactive molecules. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in the laboratory.

Core Applications in Synthesis

This compound serves as a key building block in a variety of synthetic transformations, primarily leveraging the reactivity of the C6-chloro substituent. The electron-deficient nature of the pyridine ring, further accentuated by the ester group, facilitates both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position is susceptible to displacement by a wide range of nucleophiles, providing a straightforward method for the introduction of diverse functional groups. This reactivity is central to the generation of libraries of compounds for drug discovery.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) |

| 1 | Phenol (B47542) | Ethyl 6-phenoxynicotinate | K₂CO₃, DMF, 120 °C, 18 h | 78[1] |

| 2 | 4-Methoxyphenol | Ethyl 6-(4-methoxyphenoxy)nicotinate | Cs₂CO₃, DMSO, 100 °C, 12 h | 85[1] |

| 3 | 3-Chlorophenol | Ethyl 6-(3-chlorophenoxy)nicotinate | NaH, DMF, 100 °C, 16 h | 75[1] |

| 4 | Thiophenol | Ethyl 6-(phenylthio)nicotinate | K₂CO₃, DMF, 80 °C, 6 h | 90 |

| 5 | Aniline | Ethyl 6-(phenylamino)nicotinate | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene (B28343), 110 °C, 12 h | 85[1] |

| 6 | Morpholine | Ethyl 6-morpholinonicotinate | Pd(OAc)₂, BINAP, K₃PO₄, Dioxane, 100 °C, 8 h | 92[1] |

Note: Data for entries 1-3, 5, and 6 are for the analogous substrate Ethyl 6-chloro-4-(methylamino)nicotinate and serve as a strong predictive model for the reactivity of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

This reaction allows for the introduction of aryl and heteroaryl groups at the 6-position, a common strategy in the synthesis of kinase inhibitors.[2]

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Ethyl 6-phenylnicotinate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Ethyl 6-(4-methoxyphenyl)nicotinate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 92 |

| 3 | 3-Pyridylboronic acid | Ethyl 6-(pyridin-3-yl)nicotinate | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 88 |

Note: The data presented is based on general protocols for similar chloropyridine substrates and may require optimization for specific cases.[2]

A powerful method for the formation of C-N bonds, this reaction is employed to couple a wide range of primary and secondary amines with the pyridine core.[3]

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Ethyl 6-(phenylamino)nicotinate | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 85[1] |

| 2 | Morpholine | Ethyl 6-morpholinonicotinate | Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 100 | 92[1] |

| 3 | Benzylamine | Ethyl 6-(benzylamino)nicotinate | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 88[1] |

Note: Data is for the analogous substrate Ethyl 6-chloro-4-(methylamino)nicotinate.[1]

This reaction is crucial for the synthesis of aryl alkynes and is notably used in the industrial production of the retinoid drug, Tazarotene.

Table 4: Sonogashira Coupling for Tazarotene Synthesis

| Alkyne | Product | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4,4-Dimethyl-6-ethynylthiochromane S-oxide | Tazarotene S-oxide | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 50 | 80-85 |

Applications in Pharmaceutical and Agrochemical Synthesis

The versatility of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[4]

Pharmaceutical Applications

-

Anti-inflammatory and Anti-cancer Agents: The pyridine scaffold is a common motif in many kinase inhibitors, and this compound provides a convenient entry point for the synthesis of these targeted therapies.[4]

-

Tazarotene Synthesis: As mentioned, it is a key starting material in the synthesis of Tazarotene, a third-generation topical retinoid used for the treatment of psoriasis and acne.

-

Neurological Conditions: Derivatives of nicotinic acid are being explored for the treatment of various neurological disorders.[4]

Agrochemical Applications

-

Herbicides and Insecticides: The chlorinated pyridine core is a common feature in many agrochemicals, and this compound serves as a precursor for their synthesis.[4]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with Phenols

To a solution of the phenol (1.2 equiv.) in anhydrous DMF (0.5 M) is added potassium carbonate (2.0 equiv.). The mixture is stirred at room temperature for 30 minutes. This compound (1.0 equiv.) is then added, and the reaction mixture is heated to 120 °C for 18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[1]

General Protocol for Suzuki-Miyaura Coupling

In a flask, this compound (1.0 equiv.), the corresponding boronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.) are dissolved in a mixture of toluene and water (4:1, 0.2 M). The solution is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) is then added, and the mixture is heated to 100 °C for 12 hours under an argon atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

A mixture of this compound (1.0 equiv.), the amine (1.2 equiv.), cesium carbonate (1.5 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.) in anhydrous toluene (0.3 M) is degassed with argon for 20 minutes. The reaction mixture is then heated to 110 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by flash chromatography.[1]

Protocol for the Synthesis of Tazarotene S-oxide Intermediate

To a solution of 4,4-dimethyl-6-ethynylthiochromane S-oxide (1.0 equiv.) and this compound (1.1 equiv.) in DMF (0.2 M) is added triethylamine (B128534) (3.0 equiv.). The solution is degassed with argon. Bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.) and copper(I) iodide (0.05 equiv.) are then added, and the reaction mixture is heated to 50 °C for 3 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by crystallization.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Workflow for the synthesis of a Tazarotene intermediate.

References

The Versatile Intermediate: A Technical Guide to Ethyl 6-chloronicotinate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloronicotinate, a halogenated derivative of the pyridine (B92270) carboxylic acid family, stands as a pivotal intermediate in the landscape of pharmaceutical and agrochemical research and development. Its strategic molecular architecture, featuring a reactive chlorine atom and an ester functional group on a pyridine ring, renders it a versatile building block for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and significant applications of this compound as a pharmaceutical intermediate. It includes detailed experimental protocols for its synthesis and key reactions, comprehensive spectroscopic and physical data, and highlights its role in the construction of notable active pharmaceutical ingredients (APIs), including Tazarotene, Fibroblast Growth Factor Receptor (FGFR) inhibitors, and analogues of Nevirapine (B1678648) and Betrixaban (B1666923).

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid or low-melting solid at room temperature. A comprehensive summary of its physical and spectroscopic properties is provided below.

| Property | Value |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| CAS Number | 49608-01-7 |

| Appearance | Colorless to pale yellow liquid or low-melting solid[1] |

| Density | 1.23 - 1.25 g/mL[1] |

| Purity (GC) | ≥ 96.0% - ≥ 99%[1][2] |

| Refractive Index (@20°C) | 1.5210 - 1.5260[2] |

| ¹H NMR (Predicted) | See Table 2 |

| ¹³C NMR (Predicted) | See Table 3 |

| IR Spectrum | See Table 4 |

| Mass Spectrometry (EI) | See Table 5 |

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.9 (approx.) | d | 1H | H-2 (Pyridine) |

| 8.2 (approx.) | dd | 1H | H-4 (Pyridine) |

| 7.5 (approx.) | d | 1H | H-5 (Pyridine) |

| 4.4 (approx.) | q | 2H | -OCH₂CH₃ |

| 1.4 (approx.) | t | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 164 (approx.) | C=O (Ester) |

| 152 (approx.) | C-6 (Pyridine) |

| 150 (approx.) | C-2 (Pyridine) |

| 140 (approx.) | C-4 (Pyridine) |

| 128 (approx.) | C-3 (Pyridine) |

| 124 (approx.) | C-5 (Pyridine) |

| 62 (approx.) | -OCH₂CH₃ |

| 14 (approx.) | -OCH₂CH₃ |

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1580, ~1460 | Medium | C=C/C=N stretch (Pyridine ring) |

| ~1280 | Strong | C-O stretch (Ester) |

| ~1100 | Strong | C-Cl stretch |

Table 5: Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

| m/z | Proposed Fragment Ion |

| 185 | [M]⁺ (Molecular ion) |

| 156 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 140 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 112 | [M - COOCH₂CH₃]⁺ (Loss of carbethoxy radical) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of 6-chloronicotinic acid followed by its esterification.

Synthesis of 6-chloronicotinic acid

A common route to 6-chloronicotinic acid involves the hydrolysis of 2-chloro-5-(trichloromethyl)pyridine (B1585791).

Experimental Protocol: Hydrolysis of 2-chloro-5-(trichloromethyl)pyridine

-

Materials: 2-chloro-5-(trichloromethyl)pyridine, concentrated sulfuric acid, ice water.

-

Procedure:

-

Dissolve 5 g of 2-chloro-5-(trichloromethyl)pyridine in 30 g of concentrated sulfuric acid.

-

Heat the solution to 110°C. Vigorous evolution of hydrogen chloride gas will be observed.

-

Maintain the reaction temperature between 110°C and 120°C for 2 hours.

-

After the reaction is complete, pour the mixture into ice water, which will cause the precipitation of white crystals.

-

Filter the crystals, wash with water, and dry to obtain 6-chloronicotinic acid.

-

-

Yield: 94%[3]

-

Purity: 95%[3]

Fischer Esterification of 6-chloronicotinic acid

The carboxylic acid is then converted to the corresponding ethyl ester via Fischer esterification.

Experimental Protocol: Fischer Esterification

-

Materials: 6-chloronicotinic acid, absolute ethanol (B145695), concentrated sulfuric acid, saturated sodium bicarbonate solution, ethyl acetate (B1210297), anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-chloronicotinic acid in a large excess of absolute ethanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

-

-

Expected Yield: High (typically >85% for Fischer esterifications).

Caption: Synthesis of this compound.

Key Reactions in Pharmaceutical Synthesis

The reactivity of this compound is dominated by the chlorine atom at the 6-position, which is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the chloride by various nucleophiles.

Experimental Protocol: Reaction with Amines

-

Materials: this compound, amine (e.g., methylamine), solvent (e.g., ethanol), base (if necessary, e.g., triethylamine).

-

Procedure:

-

Dissolve this compound in a suitable solvent like ethanol in a round-bottom flask.

-

Add the amine (typically 1.1-2.0 equivalents).

-

If the amine salt is used, add a base to liberate the free amine.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Work up the residue by partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Table 6: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Typical Conditions |

| Methylamine | Ethyl 6-(methylamino)nicotinate | Ethanol, reflux |

| Aniline | Ethyl 6-(phenylamino)nicotinate | DMF, K₂CO₃, heat |

| Sodium methoxide | Ethyl 6-methoxynicotinate | Methanol, reflux |

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds.

This reaction is widely used to introduce aryl or heteroaryl groups at the 6-position.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand (e.g., SPhos, PPh₃), base (e.g., K₂CO₃, K₃PO₄), solvent (e.g., dioxane, toluene/water).

-

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid (1.1-1.5 equivalents), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent(s).

-

Heat the reaction mixture (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

This reaction is employed to introduce alkyne moieties, a key step in the synthesis of Tazarotene.

Experimental Protocol: Sonogashira Coupling

-

Materials: this compound, terminal alkyne (e.g., 4,4-dimethyl-6-ethynylthiochroman), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), base (e.g., triethylamine), solvent (e.g., DMF, THF).

-

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve this compound, the terminal alkyne (1.0-1.2 equivalents), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (2-10 mol%) in the chosen solvent.

-

Add triethylamine (B128534) (2-3 equivalents).

-

Stir the reaction at room temperature or with gentle heating (e.g., 50°C).

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Caption: Key reactions of this compound.

Applications in Pharmaceutical Synthesis

Tazarotene

This compound is a crucial starting material for the synthesis of Tazarotene, a third-generation topical retinoid used in the treatment of psoriasis and acne. The key synthetic step is a Sonogashira coupling with 4,4-dimethyl-6-ethynylthiochroman.

FGFR Inhibitors

Aberrant signaling of the Fibroblast Growth Factor Receptor (FGFR) pathway is implicated in various cancers. This compound is a key building block for the synthesis of potent FGFR inhibitors. The general strategy involves an initial nucleophilic substitution to introduce an amine at the 4-position, followed by a Suzuki coupling at the 6-position, and subsequent cyclization reactions to form the final heterocyclic core of the inhibitor.

Caption: FGFR signaling pathway and inhibition.

Other Pharmaceutical Applications

-

Nevirapine Analogues: this compound has been used in the synthesis of analogues of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. These analogues are valuable tools for studying the drug's metabolic profile and identifying metabolites responsible for adverse reactions.[4][5]

-

Betrixaban Intermediates: This versatile intermediate is also employed in the synthesis of key fragments for Betrixaban, an oral direct factor Xa inhibitor used for the prophylaxis of venous thromboembolism.[3][6][7][8][9]

Safety and Handling

This compound is an irritant. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile intermediate in the pharmaceutical industry. Its ability to undergo a range of chemical transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular scaffolds. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, underscoring its continued importance in the development of new therapeutic agents. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Betrixaban intermediate preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]

- 8. CN106518758A - Preparation method of Betrixaban intermediate N-(5-chloro-2-pyridyl)-2-(4-cyanobenzeneformamido)-5-metoxybenzamide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of Ethyl 6-Chloronicotinate in Modern Agrochemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Ethyl 6-chloronicotinate, a versatile heterocyclic building block, has emerged as a crucial intermediate in the synthesis of a wide array of modern agrochemicals. Its unique molecular architecture, featuring a reactive chlorine atom at the 6-position and an ester group at the 3-position of the pyridine (B92270) ring, provides a strategic handle for diverse chemical transformations. This technical guide delves into the core applications of this compound in the synthesis of potent insecticides and herbicides, providing detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways.

Core Reactions and Methodologies

The synthetic utility of this compound primarily revolves around the reactivity of the C-Cl bond, which is susceptible to nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates these transformations.[1]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for introducing a variety of functional groups at the 6-position of the nicotinic acid scaffold. This reaction is instrumental in the synthesis of precursors for herbicides and insecticides.

Experimental Protocol: General Procedure for SNAr with Amines

A primary or secondary amine (1.1-1.5 equivalents) and a base such as potassium carbonate or triethylamine (B128534) (2.0-3.0 equivalents) are dissolved in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile. This compound (1.0 equivalent) is then added to the mixture. The reaction is heated to a temperature ranging from 80 °C to 150 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled and poured into ice-water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

| Nucleophile | Product | Typical Yield (%) |

| Aniline | Ethyl 6-(phenylamino)nicotinate | 85-95 |

| 2,4-Difluoroaniline | Ethyl 6-(2,4-difluoroanilino)nicotinate | 80-90 |

| Morpholine | Ethyl 6-morpholinonicotinate | 90-98 |

Table 1: Representative Yields for SNAr Reactions of this compound with Various Amines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex molecules from this compound, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added this compound (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate or potassium phosphate (B84403) (2.0-3.0 equivalents). A suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water, is then added. The reaction mixture is heated to a temperature between 80 °C and 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

| Boronic Acid | Product | Catalyst | Base | Yield (%) |

| Phenylboronic acid | Ethyl 6-phenylnicotinate | Pd(PPh₃)₄ | Na₂CO₃ | 85-95 |

| 4-Methoxyphenylboronic acid | Ethyl 6-(4-methoxyphenyl)nicotinate | PdCl₂(dppf) | K₃PO₄ | 88-96 |

Table 2: Typical Conditions and Yields for Suzuki-Miyaura Coupling with this compound.

Synthesis of Key Agrochemicals

This compound serves as a linchpin in the synthesis of several commercially important agrochemicals.

Herbicide Synthesis: Precursors to Diflufenican and Nicosulfuron (B1678754)

While direct synthesis pathways from this compound are not always the primary industrial routes, it serves as a key precursor for analogous structures. For instance, the core structure of the herbicide diflufenican is an N-aryl-2-aminonicotinamide. The initial step in a potential synthesis involves the nucleophilic substitution of the chlorine atom in this compound with an appropriately substituted aniline, such as 2,4-difluoroaniline.

The sulfonylurea herbicide nicosulfuron features a substituted aminopyrimidine linked to a pyridine sulfonylurea bridge. A key intermediate in its synthesis is 2-amino-4,6-dimethoxypyrimidine (B117758). While the commercial synthesis of nicosulfuron often starts from different pyridine derivatives, a plausible laboratory-scale synthesis could involve the reaction of this compound with 2-amino-4,6-dimethoxypyrimidine via a nucleophilic aromatic substitution to form an intermediate that can be further elaborated to the final herbicide.

Insecticide Synthesis: Neonicotinoid Precursors

This compound is a foundational building block for the synthesis of neonicotinoid insecticides. A critical transformation is the reduction of the ester group to an alcohol, followed by chlorination to yield 6-chloro-3-(chloromethyl)pyridine. This intermediate is then condensed with various N-substituted nitroguanidines or similar moieties to produce a range of neonicotinoid insecticides.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

Caption: Nucleophilic Aromatic Substitution (SNAr) of this compound.

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Caption: General Workflow for Neonicotinoid Synthesis.

Conclusion

This compound stands as a testament to the power of heterocyclic chemistry in the development of effective agrochemical solutions. Its reactivity and versatility enable the efficient synthesis of a diverse range of high-value products. The methodologies outlined in this guide, from nucleophilic aromatic substitution to palladium-catalyzed cross-coupling, provide a robust toolkit for researchers and scientists in the agrochemical industry to innovate and develop the next generation of crop protection agents. Further exploration of novel catalytic systems and reaction conditions will undoubtedly continue to expand the synthetic utility of this pivotal intermediate.

References

Ethyl 6-chloronicotinate: A Technical Guide to its Reactivity and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloronicotinate is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique arrangement of functional groups—a reactive chloro group, an ethyl ester, and an electron-deficient pyridine (B92270) ring—provides a scaffold for a wide array of chemical transformations. This technical guide provides an in-depth analysis of the reactivity of this compound's core functional groups, offering a valuable resource for researchers engaged in the synthesis of complex, biologically active molecules. The guide details common palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and transformations of the ester moiety. Experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows are provided to facilitate practical application in a laboratory setting.

Introduction

This compound (IUPAC name: ethyl 6-chloropyridine-3-carboxylate) is a key intermediate in the synthesis of numerous commercial and investigational compounds.[1] Its utility stems from the strategic placement of its functional groups, which can be selectively manipulated to introduce molecular diversity. The chloro-substituted pyridine ring is particularly amenable to modern cross-coupling methodologies, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control. This guide will explore the reactivity of each functional group, providing a comprehensive overview for synthetic chemists.

Functional Group Analysis

The reactivity of this compound is governed by the interplay of its three primary functional groups:

-

The Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring activates the chloro substituent towards nucleophilic attack and participates in various metal-catalyzed reactions.

-

The Chloro Group at the 6-position: This is the most reactive site for substitution reactions. Its departure as a chloride ion is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

-

The Ethyl Ester Group at the 3-position: This group can undergo hydrolysis to the corresponding carboxylic acid or be converted to amides, providing another avenue for structural modification.

Reactivity of the Chloro Group

The chlorine atom at the 6-position is the primary site of reactivity, enabling a variety of transformations to build molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound. These reactions are favored for their mild conditions and broad functional group tolerance.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl and heteroaryl boronic acids or esters. This is a cornerstone in the synthesis of bi-aryl structures commonly found in kinase inhibitors.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents/Conditions | Role |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the cross-coupling reaction. |

| Ligand | SPhos, XPhos, dppf | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |

| Base | K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | 1,4-Dioxane, Toluene, THF | Anhydrous, aprotic solvents are typically used. |

| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the substrates. |

| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine (B1218219) ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

-

Add anhydrous solvent (e.g., 1,4-dioxane) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

References

Spectroscopic Analysis of Ethyl 6-chloronicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-chloronicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for compound identification, purity assessment, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented below was obtained in a Dimethyl sulfoxide (B87167) (DMSO-d6) solution.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | H2 (Pyridine ring) |

| Data not available | Data not available | Data not available | H4 (Pyridine ring) |

| Data not available | Data not available | Data not available | H5 (Pyridine ring) |

| Data not available | Data not available | Data not available | -OCH₂CH₃ |

| Data not available | Data not available | Data not available | -OCH₂CH₃ |

Note: Specific experimental chemical shift values, multiplicity, and integration for the protons of this compound are not publicly available in the immediate search results. The assignments are based on the known structure of the molecule. Predicted ¹H NMR data suggests approximate chemical shifts around 8.3 ppm (s, 1H), 6.5 ppm (s, 1H), 4.3 ppm (q, 2H), and 1.3 ppm (t, 3H) for the aromatic and ethyl protons, respectively[1].

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C2 (Pyridine ring) |

| Data not available | C3 (Pyridine ring) |

| Data not available | C4 (Pyridine ring) |

| Data not available | C5 (Pyridine ring) |

| Data not available | C6 (Pyridine ring) |

| Data not available | C=O (Ester) |

| Data not available | -OCH₂CH₃ |

| Data not available | -OCH₂CH₃ |

Note: While a publication indicates that the ¹³C NMR spectrum for this compound has been recorded, the specific experimental chemical shifts are not available in the provided search results[2]. Predicted data can serve as a reference, but experimental verification is recommended[3].

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum for this compound was recorded in the solid phase.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | C-H stretch (Aromatic) |

| Data not available | Data not available | C-H stretch (Aliphatic) |

| Data not available | Data not available | C=O stretch (Ester) |

| Data not available | Data not available | C=N stretch (Pyridine ring) |

| Data not available | Data not available | C=C stretch (Pyridine ring) |

| Data not available | Data not available | C-O stretch (Ester) |

| Data not available | Data not available | C-Cl stretch |

Note: A publication confirms the recording of the FT-IR spectrum for this compound[2]. However, a detailed table of experimental peak positions and intensities is not provided in the search results. General IR absorption tables can be used to predict the approximate regions for these functional groups[4][5]. PubChem also indicates the availability of an ATR-IR spectrum from a commercial source[6].

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra, which can be adapted for the analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d6.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR, to ensure good spectral resolution.

-

Tune the instrument and shim the magnetic field to achieve homogeneity before acquiring the spectrum.

-

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. The number of scans can range from 8 to 16 for a moderately concentrated sample.

-

For ¹³C NMR, a standard proton-decoupled experiment is used to simplify the spectrum. A greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Set appropriate acquisition parameters, including spectral width, acquisition time, and relaxation delay.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the correct absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

FT-IR Spectroscopy Protocol (Solid Phase)

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the desired range, typically 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

-

-

Data Processing:

-

The spectrometer's software will perform a Fourier transform on the interferogram to generate the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the significant absorption bands.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. The spectroscopic (FT-IR, FT-Raman, dispersive Raman and NMR) study of ethyl-6-chloronicotinate molecule by combined density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. This compound | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Applications of Ethyl 6-chloronicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloronicotinate is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a reactive chlorine atom at the 6-position and an ethyl ester at the 3-position of the pyridine (B92270) ring, makes it an ideal starting material for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with detailed experimental protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers worldwide. The purity and available quantities can vary between suppliers, catering to both small-scale research and larger-scale manufacturing needs. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity Specification | Available Pack Sizes | Physical Appearance |

| Chem-Impex | ≥ 99% (GC)[1] | 5g, 25g, 100g, 250g, 1kg[1] | Colorless to pale yellow liquid or low melting solid[1] |

| Clearsynth | 97.52% (HPLC)[2] | Inquire for details | Not specified |

| Thermo Scientific | ≥96.0% (GC)[3] | 25g | Clear colorless to yellow liquid[3] |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 5g, 25g | Not specified |

| SRIRAMCHEM | High-Purity Reference Standard[4] | Inquire for details | Not specified |

| Simson Pharma Limited | High Quality, with Certificate of Analysis | Inquire for details | Not specified |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 49608-01-7[1] |

| Molecular Formula | C₈H₈ClNO₂[1] |

| Molecular Weight | 185.61 g/mol [1] |

| Density | 1.23 - 1.25 g/mL (Lit.)[1] |

| Refractive Index (@ 20°C) | 1.5210-1.5260[3] |

| Storage Conditions | 0 - 8 °C[1] |

Synthetic Applications and Experimental Protocols

The reactivity of the C-Cl bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the following protocols are described for the closely related Ethyl 6-chloro-4-(methylamino)nicotinate, they serve as a strong starting point for the functionalization of this compound, with minor modifications to the reaction conditions potentially required.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and a variety of aryl or vinyl boronic acids.

Experimental Protocol:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add a 4:1 mixture of 1,4-dioxane (B91453) and water as the solvent.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the reaction mixture.

-

Heat the mixture to 95 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[5]

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 6-position.

Experimental Protocol:

-

In an oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.1 equiv.).

-

Add a palladium precatalyst, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv.).

-

Add anhydrous toluene (B28343) as the solvent.

-

Seal the vessel and heat the reaction mixture to 110 °C for 16 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Ethyl 6-chloronicotinate with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl and heteroaryl structures, which are common motifs in biologically active compounds. Ethyl 6-chloronicotinate is a valuable building block, and its Suzuki coupling provides a direct route to a diverse range of 6-aryl-nicotinic acid esters. These products are key intermediates in the development of various therapeutic agents.

This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of this compound with various boronic acids. It includes a summary of reaction conditions, a detailed experimental procedure, and troubleshooting guidelines to assist researchers in achieving successful and efficient couplings.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 6-aryl-nicotinate product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with a variety of arylboronic acids. These conditions can serve as a starting point for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane (B91453) | 100 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 14 | 88 |

| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | Toluene/H₂O (4:1) | 90 | 18 | 75 |

| 5 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DMF | 110 | 16 | 85 |